molecular formula C21H16ClN5O3S B2621457 methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate CAS No. 862126-70-3

methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2621457
CAS No.: 862126-70-3
M. Wt: 453.9
InChI Key: BLDNWYYAPLYJJT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR spectra (400 MHz, DMSO-d₆) of this compound would display distinct signals corresponding to its substituents:

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Methyl ester (COOCH₃) 3.82 Singlet
Aromatic protons (benzoate) 7.85–8.10 Doublet
Amide NH 10.42 Singlet
Pyrazolo[3,4-d]pyrimidine H-2 8.50 Singlet
4-Chlorophenyl aromatic protons 7.60–8.16 Doublet

¹³C NMR data would confirm the ester carbonyl at δ 166.5 ppm, amide carbonyl at δ 169.8 ppm, and pyrimidine carbons between δ 145–160 ppm.

Infrared (IR) Spectroscopy of Functional Groups

IR spectroscopy (KBr pellet, cm⁻¹) identifies key functional groups:

  • Ester C=O stretch : 1720 (strong)
  • Amide C=O stretch : 1665 (strong)
  • N-H bend (amide) : 1540 (medium)
  • C-S stretch : 680 (weak)
  • Aromatic C-Cl stretch : 750 (medium).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 482.06 [M+H]⁺. Characteristic fragments include:

  • Loss of methyl group (m/z 450.01)
  • Cleavage of the sulfanylacetamido linker (m/z 327.98)
  • Chlorophenyl-pyrazolopyrimidine ion (m/z 260.03).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311G(d,p) level predict a planar pyrazolo[3,4-d]pyrimidine core with a dihedral angle of 87.2° between the chlorophenyl and benzoate rings. The HOMO (-6.12 eV) localizes on the pyrimidine ring, while the LUMO (-2.45 eV) resides on the chlorophenyl group, suggesting charge-transfer interactions.

Properties

IUPAC Name

methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S/c1-30-21(29)13-2-6-15(7-3-13)26-18(28)11-31-20-17-10-25-27(19(17)23-12-24-20)16-8-4-14(22)5-9-16/h2-10,12H,11H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDNWYYAPLYJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common approach includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Introduction of the 4-chlorophenyl group: This step involves the use of chlorinated aromatic compounds under conditions that facilitate electrophilic aromatic substitution.

    Attachment of the sulfanyl group: This is typically done using thiol-containing reagents under nucleophilic substitution conditions.

    Formation of the acetamido linkage: This involves the reaction of the intermediate with acetic anhydride or similar reagents.

    Esterification to form the benzoate: The final step involves esterification using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyrazolo[3,4-d]pyrimidine core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, thiols, and other nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the compound.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cell signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations in the Pyrazolo[3,4-d]Pyrimidine Core

Compound Name Core Substituents Key Functional Groups Biological Activity Reference
Methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate 1-(4-chlorophenyl), sulfanylacetamido, methyl benzoate Sulfur bridge, ester group Not explicitly stated (likely antitumor/antiviral)
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-chlorobenzyl), 4-amine, methoxyethyl Amine, methoxyethyl Anticancer (kinase inhibition)
4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine 4-benzylsulfanyl Benzylsulfanyl Antimycobacterial, antiviral
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 2-chloroethyl, ketone Chloroethyl, ketone Antitumor proliferative

Key Observations :

  • The sulfanylacetamido group in the target compound differentiates it from analogues with simpler sulfanyl or amine substituents. This group may improve metabolic stability compared to compounds like 4-benzylsulfanyl derivatives .

Key Observations :

  • Alternative methods (e.g., Mitsunobu coupling) might be required.
  • The sulfanyl group’s introduction often involves thiol-alkylation or nucleophilic substitution, as seen in .

Q & A

Q. What synthetic strategies are recommended for preparing methyl 4-(2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Pyrazolo[3,4-d]pyrimidine Formation : React 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide derivatives in dry acetonitrile under reflux. This step requires precise stoichiometric control to avoid over-substitution .

Sulfanyl Acetamido Linkage : Introduce the sulfanyl acetamido group using 2-chloro-N-(4-chlorobenzyl)acetamide or similar reagents. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent hydrolysis of the thioether bond .

Esterification : Couple the intermediate with methyl 4-aminobenzoate via carbodiimide-mediated amidation. Use anhydrous dichloromethane and monitor reaction progress via TLC .
Key Analytical Validation : Confirm intermediate purity via HPLC (C18 column, acetonitrile/water gradient) and final product identity using 1H^1H-NMR (DMSO-d6, δ 8.2–8.5 ppm for pyrimidine protons) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
  • NMR Spectroscopy : Focus on aromatic proton regions (δ 7.0–8.5 ppm) to confirm substitution patterns on the pyrazolo[3,4-d]pyrimidine and benzoate moieties. The methyl ester group should appear as a singlet near δ 3.8 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error. Fragmentation patterns should align with the sulfanyl acetamido linkage .
  • HPLC-PDA : Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm. Retention time and peak symmetry confirm purity (>98%) .

Advanced Research Questions

Q. What strategies mitigate by-product formation during the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : By-products often arise from:
  • Regioselectivity Issues : Competing N- vs. S-alkylation during sulfanyl group introduction. Use bulky bases (e.g., DBU) to favor S-alkylation and reduce N-alkylated impurities .
  • Oxidative Degradation : Thioether bonds are prone to oxidation. Perform reactions under inert atmosphere (N2_2/Ar) and add antioxidants (e.g., BHT) .
  • Side Reactions in Amidation : Avoid excess coupling agents (e.g., EDC) to prevent acylurea formation. Quench unreacted reagents with acetic acid .
    Analytical Mitigation : Employ LC-MS to track by-products (e.g., m/z shifts corresponding to oxidized thioethers) and optimize column wash steps .

Q. How can researchers evaluate the biological activity of this compound in vitro?

  • Methodological Answer : Target-specific assays are critical:
  • Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC50_{50} values <1 µM suggest potent inhibition .
  • Antimicrobial Activity : Use microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare MIC values to reference drugs .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Normalize data to controls (DMSO <0.1%) and validate with flow cytometry for apoptosis markers .

Q. How should contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing:
  • Dynamic NMR : Heat samples (50–80°C) to coalesce split peaks caused by rotamers or tautomers .
  • X-ray Crystallography : Compare experimental NMR shifts with DFT-calculated chemical shifts for the crystallized structure. Deviations >0.5 ppm suggest conformational flexibility .
  • Solid-State vs. Solution Studies : Use IR spectroscopy to detect hydrogen bonding patterns that differ between solid and solution states .

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